molecular formula C19H21N5OS2 B11051496 N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline

N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline

Cat. No.: B11051496
M. Wt: 399.5 g/mol
InChI Key: OOBBGTAAIFPBQM-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE is a complex organic compound that features a unique combination of pyridyl, thiadiazolyl, and oxazolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE typically involves multiple steps. The process begins with the preparation of the core structures, such as the pyridyl and thiadiazolyl groups, followed by their functionalization and coupling. Common reagents used in these reactions include dimethylamine, pyridine derivatives, and thiadiazole precursors. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE is unique due to its combination of pyridyl, thiadiazolyl, and oxazolan groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N5OS2

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-dimethyl-4-[5-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-oxazolidin-2-yl]aniline

InChI

InChI=1S/C19H21N5OS2/c1-24(2)15-5-3-13(4-6-15)17-21-11-16(25-17)12-26-19-23-22-18(27-19)14-7-9-20-10-8-14/h3-10,16-17,21H,11-12H2,1-2H3

InChI Key

OOBBGTAAIFPBQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCC(O2)CSC3=NN=C(S3)C4=CC=NC=C4

Origin of Product

United States

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